molecular formula C9H8N2O5 B8283145 2-Carboxy-5-nitrobenzeneacetamide

2-Carboxy-5-nitrobenzeneacetamide

Cat. No.: B8283145
M. Wt: 224.17 g/mol
InChI Key: QGKSLMAAMIEXEL-UHFFFAOYSA-N
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Description

2-Carboxy-5-nitrobenzeneacetamide is a substituted benzamide derivative characterized by a benzene ring functionalized with a carboxy group (-COOH) at the 2-position, a nitro group (-NO₂) at the 5-position, and an acetamide (-NHCOCH₃) substituent.

Properties

Molecular Formula

C9H8N2O5

Molecular Weight

224.17 g/mol

IUPAC Name

2-(2-amino-2-oxoethyl)-4-nitrobenzoic acid

InChI

InChI=1S/C9H8N2O5/c10-8(12)4-5-3-6(11(15)16)1-2-7(5)9(13)14/h1-3H,4H2,(H2,10,12)(H,13,14)

InChI Key

QGKSLMAAMIEXEL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])CC(=O)N)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Reactivity and Solubility

  • 2-Aminobenzamides (): Substitution of the carboxy group with an amino (-NH₂) group reduces acidity but enhances nucleophilicity. For example, 2-aminobenzamides are utilized in glycosylation studies due to their ability to interact with carbohydrate moieties . Key Data:
Property 2-Aminobenzamide 2-Carboxy-5-nitrobenzeneacetamide (Inferred)
Solubility in Water Moderate (pH-dependent) High (due to -COOH)
pKa (carboxylic acid) N/A ~2.5–3.5 (typical for aryl -COOH)
  • Limited toxicological data for this compound suggest caution in handling .
  • 2-Chloro-N-(2-(2-Chlorobenzoyl)-4-Nitrophenyl)-Acetamide () :
    Dual chloro (-Cl) and nitro groups enhance electrophilicity, making this compound reactive in substitution reactions. Its pharmaceutical relevance (e.g., as a clonazepam impurity) highlights the role of nitro groups in bioactivity, though the carboxy group in the target compound may mitigate toxicity .

Thermal Stability and Melting Points

  • Nitro and carboxy groups generally increase thermal stability. For instance, nitrobenzene derivatives exhibit melting points >100°C due to strong intermolecular interactions. The carboxy group in this compound may further elevate its melting point compared to non-polar analogues like 2-cyanoacetamides .

Preparation Methods

Reaction Conditions and Mechanistic Insights

  • Oxidizing agent : Sodium hypochlorite (12–15% active chlorine).

  • Temperature : 20–50°C.

  • Base : NaOH (pH 9–11).

  • Yield : 85–92%.

The mechanism proceeds via hypochlorite-mediated hydroxylation of the methyl group, followed by oxidation to the carboxylic acid. This method avoids over-oxidation of the nitro group, which remains intact.

Nitration Strategies for Positioning the Nitro Group

Introducing the nitro group at position 5 requires careful substrate design. Nitration of 2-methylbenzoic acid with mixed nitric-sulfuric acid yields 5-nitro-2-methylbenzoic acid , leveraging the meta-directing effect of the carboxy group.

Nitration Parameters

  • Nitrating agent : HNO₃ (90%) in H₂SO₄ (98%).

  • Temperature : 0–5°C (prevents decarboxylation).

  • Yield : 70–78%.

Subsequent oxidation of the methyl group (as in Section 2) produces 2-carboxy-5-nitrobenzoic acid , a precursor for acetamide functionalization.

Acetamide Group Introduction via Nucleophilic Substitution

The sulfonic acid group in intermediates like 2-carboxy-5-nitrobenzenesulfonic acid can be replaced with acetamide through nucleophilic substitution. EP0006713A1 demonstrates analogous substitutions using amine nucleophiles.

Sulfonyl Chloride Intermediate

  • Sulfonation to sulfonyl chloride : Treat with PCl₅ in refluxing toluene.

  • Amidation : React with acetamide or ammonium acetate in THF.

StepReagentConditionsYield
1PCl₅110°C, 4h95%
2NH₂COCH₃25°C, 12h60%

This route faces challenges due to competing hydrolysis of the sulfonyl chloride.

Direct Amidation of Carboxylic Acid Derivatives

Alternative approaches bypass sulfonic acid intermediates by directly amidating carboxyl groups.

Activation via Acid Chloride

  • Chlorination : Treat 2-carboxy-5-nitrobenzoic acid with thionyl chloride (SOCl₂).

  • Ammonolysis : React with aqueous NH₃ or acetamide.

RCOOHSOCl2RCOClNH3RCONH2\text{RCOOH} \xrightarrow{\text{SOCl}2} \text{RCOCl} \xrightarrow{\text{NH}3} \text{RCONH}_2

  • Yield : 50–65% (lower due to nitro group electron withdrawal).

Carbodiimide-Mediated Coupling

Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) improves amidation efficiency:

ComponentAmountRole
EDC1.2 eqActivator
HOBt1.1 eqSuppresses racemization
Acetamide2.0 eqNucleophile

Conditions : DMF, 0°C to 25°C, 24h.
Yield : 75–80%.

Protection-Deprotection Strategies

To prevent undesired reactions during nitration or oxidation, protective groups are employed:

Carboxy Group Protection

  • Esterification : Convert carboxylic acid to methyl ester using CH₃OH/H₂SO₄.

  • Deprotection : Hydrolyze with NaOH post-nitration/amidation.

Nitro Group Reduction Risks

Hydrogenation (e.g., H₂/Pd-C) reduces nitro to amine, incompatible with the target compound. Thus, nitration must occur after oxidation or under mild conditions.

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and functional group compatibility:

MethodStepsTotal YieldScalabilityChallenges
Hypochlorite oxidation370%HighSulfonic acid removal
Direct amidation275%ModerateLow reactivity of nitro-substituted acids
Sulfonyl chloride455%LowCompeting hydrolysis

Industrial-Scale Considerations

For bulk production, hypochlorite oxidation followed by amidation offers reproducibility. Key factors include:

  • Cost of hypochlorite vs. chlorination agents.

  • Waste management of sulfonic acid byproducts.

  • Purity requirements for pharmaceutical-grade acetamide .

Q & A

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

  • Methodology :
  • Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) with fluorogenic substrates (e.g., Z-Gly-Pro-Arg-AMC).
  • Cellular Uptake : Radiolabel the compound (¹⁴C at the carboxyl group) and quantify intracellular accumulation via scintillation counting.
  • Cytotoxicity : MTT assays (IC50 determination) in cancer cell lines (e.g., HeLa), comparing with control compounds .

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